molecular formula C13H15N3OS B2720336 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 725705-51-1

4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2720336
CAS No.: 725705-51-1
M. Wt: 261.34
InChI Key: WPEWTVPUSXZQON-UHFFFAOYSA-N
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Description

4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One of the notable applications of derivatives related to 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is in the field of anticancer research. A study by Alam et al. (2022) focused on the synthesis and evaluation of novel eugenol 1,2,3-triazole derivatives for their anticancer activity against breast cancer cells. The compound 9, a eugenol linked 1,2,3-triazole ring, exhibited potent cytotoxicity, suggesting that such derivatives could serve as leads for cancer treatment (Alam, 2022).

Antitumor Activity

Research by Kaldrikyan et al. (2013) into the alkylation and aminomethylation of new 4,5-Substituted 4H-1,2,4-Triazole-3-thiols revealed antitumor properties among N and S-substituted derivatives. This highlights the potential of 1,2,4-triazole-3-thiol derivatives in antitumor applications (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Antimicrobial and Antifungal Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of these compounds showed good to moderate activities against various test microorganisms, indicating their potential as antimicrobial and antifungal agents (Bektaş et al., 2007).

Molecular Structure and Chemical Properties

Karakurt et al. (2010) conducted a detailed study on the molecular structure, vibrational bands, and chemical shift assignments of a closely related compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Through DFT and HF calculations, they provided insights into the compound's molecular geometry and electronic properties, which are essential for understanding its chemical behavior and potential applications (Karakurt et al., 2010).

Corrosion Inhibition

Yadav et al. (2013) explored benzimidazole derivatives, including 4H-1,2,4-triazole-3-thiols, as corrosion inhibitors for mild steel in HCl. The study suggests that such compounds could be effective in protecting metals from corrosion, highlighting an industrial application of 4H-1,2,4-triazole derivatives (Yadav, Behera, Kumar, & Sinha, 2013).

Properties

IUPAC Name

3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10-7-5-6-8-11(10)17-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWTVPUSXZQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323708
Record name 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

725705-51-1
Record name 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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